2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide
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Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H12N6O3S and its molecular weight is 320.33. The purity is usually 95%.
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Biological Activity
The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide belongs to a class of purine derivatives that have garnered attention for their potential biological activities, particularly in the realm of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C13H12N4O3S
- Molecular Weight : 296.33 g/mol
- CAS Number : 1638250-96-0
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of purine compounds can inhibit the proliferation of cancer cells by inducing apoptosis. The compound's structure suggests potential interactions with key cellular pathways involved in cell survival and growth.
- Apoptosis Induction : The compound has been observed to increase the Bax/Bcl-2 ratio in treated cells, leading to enhanced apoptosis. This is significant in cancer therapy as it targets malignant cells while sparing normal cells .
- Modulation of Signaling Pathways : The inhibition of phosphorylated Akt protein expression suggests a role in modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Antitumor Activity
A series of studies have evaluated the antitumor effects of various derivatives related to this compound:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
H460 (NSCLC) | 5.93 ± 0.97 | Induces apoptosis via Bax/Bcl-2 modulation |
A549 (NSCLC) | 6.76 ± 0.25 | Inhibition of Akt phosphorylation |
MCF-7 (Breast) | Not Sensitive | Lower efficacy compared to NSCLC lines |
These findings indicate that the compound exhibits significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines while demonstrating lower efficacy against breast cancer cell lines .
Case Studies
- Study on NSCLC Cell Lines : In a controlled study involving H460 and A549 cells treated with varying concentrations of the compound, a clear dose-dependent response was observed with significant apoptosis noted at higher concentrations (15 μM). Flow cytometry analysis confirmed increased apoptotic rates correlating with treatment dosage .
- Comparative Analysis with Other Derivatives : A comparative study involving multiple theophylline derivatives indicated that while many showed some level of antitumor activity, this specific compound demonstrated superior efficacy against NSCLC lines compared to others tested .
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3S/c1-16-9-8(10(20)17(2)12(16)21)18(6-14-9)5-7(19)15-11-13-3-4-22-11/h3-4,6H,5H2,1-2H3,(H,13,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFJBRVMBXDSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328826 |
Source
|
Record name | 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822478 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314042-97-2 |
Source
|
Record name | 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.